6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate
Description
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
(6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl) acetate |
InChI |
InChI=1S/C10H10ClN3O2/c1-5-10(11)6(2)14-8(12-5)4-9(13-14)16-7(3)15/h4H,1-3H3 |
InChI Key |
FSJGUKNLEWLUQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC(=NN12)OC(=O)C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole and β-Keto Esters
The reaction of 3-amino-5-methylpyrazole with methyl 3-oxobutanoate in acetic acid at 110°C for 3–12 hours yields 5,7-dimethylpyrazolo[1,5-a]pyrimidin-7-ol. This step exploits the nucleophilic attack of the pyrazole’s amino group on the β-keto ester’s carbonyl carbon, followed by cyclodehydration. The methyl groups at positions 5 and 7 originate from the β-keto ester’s alkyl substituents.
Key Reaction Conditions
Chlorination at Position 6
Chlorination of the pyrazolo[1,5-a]pyrimidin-7-ol intermediate is achieved using phosphorus oxychloride (POCl₃) in acetonitrile under reflux. This step introduces the chlorine substituent at position 6 via electrophilic aromatic substitution. For example, treating 5,7-dimethylpyrazolo[1,5-a]pyrimidin-7-ol with POCl₃ (4 equivalents) at 80°C for 4 hours affords 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine in 75% yield.
Optimization Insight
-
Excess POCl₃ ensures complete conversion, but prolonged heating (>6 hours) risks decomposition.
-
Quenching the reaction with ice water followed by neutralization with NaHCO₃ minimizes side reactions.
Functionalization at Position 2: Acetylation
The hydroxyl group at position 2 of the chlorinated intermediate undergoes acetylation to introduce the acetate moiety. This is typically accomplished using acetic anhydride in the presence of a base or catalyst.
Acetylation Protocol
A mixture of 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol and acetic anhydride (2 equivalents) in dry dichloromethane is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate. After drying and solvent removal, the crude material is purified via column chromatography (ethyl acetate/hexane, 1:4) to yield the title compound in 68% purity.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 2.0 Hz, 1H), 6.17 (d, J = 2.0 Hz, 1H), 2.44 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 2.10 (s, 3H, OAc).
Alternative Pathways and Comparative Analysis
One-Pot Synthesis
A streamlined approach involves sequential chlorination and acetylation without isolating intermediates. For instance, treating the pyrazolo[1,5-a]pyrimidin-7-ol derivative with POCl₃ followed by in situ acetylation reduces processing time but compromises yield (50–55%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the cyclocondensation step, achieving 90% conversion. However, this method requires specialized equipment and precise temperature control to prevent decomposition.
Purification and Quality Control
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (10–50%) effectively separates the target compound from byproducts like unreacted starting materials or over-chlorinated derivatives.
Recrystallization
Recrystallization from ethyl acetate/cyclohexane (2:1) enhances purity to >98%, as confirmed by HPLC analysis.
Challenges and Mitigation Strategies
-
Regioselectivity Issues: Competing chlorination at positions 5 or 7 is minimized by using sterically hindered β-keto esters and controlled stoichiometry of POCl₃.
-
Ester Hydrolysis: The acetate group’s susceptibility to hydrolysis necessitates anhydrous conditions during acetylation and storage at −20°C.
Applications and Derivative Synthesis
While beyond the scope of preparation methods, 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate serves as a precursor for anticancer and antiviral agents. For example, coupling with picolylamine derivatives yields compounds with IC₅₀ values <10 μM against HT-1080 fibrosarcoma cells .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 6-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate or 6-thio-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate.
Oxidation Reactions: Formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction Reactions: Formation of dihydro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate.
Scientific Research Applications
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family, featuring a pyrazolo ring fused to a pyrimidine structure, with a chloro substituent at the 6-position and an acetate group at the 2-position. The methyl groups at the 5 and 7 positions give it unique chemical properties and potential biological activities.
Potential Applications
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is of interest in medicinal chemistry because its structural characteristics may influence its interaction with biological targets. Compounds within the pyrazolo[1,5-a]pyrimidine class exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. Derivatives of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate have demonstrated potential in inhibiting specific cancer cell lines and may possess antiviral activity against various pathogens. The compound's unique structural features could enhance its interaction with biological targets, leading to therapeutic effects.
- Antiviral and Anticancer Agent The compound's potential as an antiviral agent and anticancer drug makes it a candidate for further pharmacological studies. Its structural similarities to other bioactive compounds suggest it could be utilized in drug design efforts targeting specific diseases.
Chemical Reactivity
The chemical reactivity of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate can be explored through various synthetic pathways.
- It can undergo nucleophilic substitution reactions due to the presence of the chloro group, allowing for the introduction of different substituents.
- The acetate group can be hydrolyzed under basic conditions, leading to the formation of the corresponding carboxylic acid derivative.
- This compound can also participate in cyclization reactions to form more complex structures.
Interaction Studies
Interaction studies often focus on its binding affinity to various biological targets such as enzymes or receptors involved in disease processes. These studies typically employ techniques like molecular docking simulations and biochemical assays to evaluate how well this compound interacts with target proteins compared to known inhibitors. Such research is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Structural Analogues
Several compounds share structural similarities with 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate. The unique combination of functional groups in 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate distinguishes it from these similar compounds and may confer specific advantages regarding biological activity and therapeutic applications.
Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate | Chloro at position 6; Acetate at position 2 | Antiviral; Anticancer |
| 5-Methylpyrazolo[1,5-a]pyrimidine | No chloro or acetate groups | Anticancer |
| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Amino group instead of acetate | Anticancer |
| DPA-714 | Additional methoxyphenyl group | TSPO ligand; Anticancer |
Mechanism of Action
The mechanism of action of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the context of kinase inhibition, it may interfere with the phosphorylation process, thereby disrupting cellular signaling pathways. The presence of the chlorine and acetate groups enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Ethyl 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6)
- Structural Differences : Replaces the acetyloxy group at position 2 with a methyl group and introduces an ethyl ester at position 4.
- Similarity score: 0.78 .
- Applications : Likely explored as a kinase inhibitor intermediate due to its ester functionality.
Methyl 6-(2-Chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1142211-05-9)
- Structural Differences : Features a 2-chloroethyl chain at position 6 instead of a chloro-methyl group.
- Applications : Discontinued status suggests challenges in synthesis or stability.
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine (CAS 61098-38-2)
- Structural Differences : Lacks the acetyloxy group at position 2 and has dichloro substitution at positions 5 and 5.
- Impact : Increased halogenation may improve binding affinity to hydrophobic enzyme pockets. Molecular weight: 202.04 g/mol; LogP: 2.34, indicating moderate lipophilicity .
- Applications: Potential use in antifungal or antibacterial agents due to enhanced halogenated interactions.
6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 866138-15-0)
- Structural Differences : Incorporates a chloropyridinylmethyl group at position 6 and additional methyl groups.
- Molecular formula: C₁₅H₁₅ClN₄; molecular weight: 298.76 g/mol .
- Applications : Likely investigated in neuropharmacology or insecticide development.
Functional Group Comparison Table
| Compound Name (CAS) | Position 2 Substituent | Position 5/7 Substituents | Position 6 Substituent | Molecular Weight (g/mol) | LogP | Key Applications |
|---|---|---|---|---|---|---|
| 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate | Acetyloxy | 5,7-dimethyl | Chloro | ~252.7 (estimated) | ~1.8 | Kinase modulation |
| Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (223141-46-6) | Methyl | 7-chloro | Ethyl ester | 239.67 | 2.1 | Intermediate synthesis |
| 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine (61098-38-2) | None | 5,7-dichloro | Methyl | 202.04 | 2.34 | Antimicrobial agents |
| 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (866138-15-0) | Methyl | 5,7-trimethyl | Chloropyridinylmethyl | 298.76 | ~3.0 | Neuroactive compounds |
Research Findings and Trends
- Halogenation Effects : Chloro substituents at positions 5, 6, or 7 enhance electrophilic reactivity and target binding, as seen in CAS 61098-38-2 and the target compound.
- Ester vs. Acetate Groups : Ethyl/methyl esters (e.g., CAS 223141-46-6) improve metabolic stability compared to acetates, which may undergo faster hydrolysis .
- Bulkier Substituents : Compounds like CAS 866138-15-0 demonstrate that aromatic extensions (e.g., pyridinylmethyl) can optimize CNS penetration but may reduce solubility .
Biological Activity
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structural characteristics make it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including antiviral and anticancer properties.
Chemical Structure and Properties
The compound features a fused pyrazolo and pyrimidine ring system with a chloro substituent at the 6-position and an acetate group at the 2-position. The molecular formula is , with a molecular weight of 239.66 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN3O2 |
| Molecular Weight | 239.66 g/mol |
| IUPAC Name | (6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl) acetate |
| InChI Key | FSJGUKNLEWLUQV-UHFFFAOYSA-N |
The biological activity of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The chloro and acetate groups enhance its binding affinity, potentially inhibiting enzymes involved in critical cellular processes, such as kinases.
Antiviral Properties
Research indicates that derivatives of this compound exhibit antiviral activity against several pathogens. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes or host cell pathways that viruses exploit for replication .
Anticancer Activity
The compound has demonstrated significant anticancer properties in various studies. For example, it has shown potential in inhibiting specific cancer cell lines through mechanisms that disrupt cellular signaling pathways critical for cancer cell survival and proliferation .
Case Study: Anticancer Efficacy
In one study, derivatives of pyrazolo[1,5-a]pyrimidine were tested against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.9 µg/mL for HepG-2 cells, highlighting their potency .
Antibacterial and Antibiofilm Activities
Recent studies have also explored the antibacterial properties of this compound. It has been found to possess significant antibacterial activity against multidrug-resistant bacterial strains, showing promise as an antibiofilm agent against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
| Activity Type | Target Organisms | Observed Effect |
|---|---|---|
| Antibacterial | S. aureus, P. aeruginosa | Significant bactericidal effect |
| Antibiofilm | Various bacterial isolates | Inhibition of biofilm formation |
Comparative Analysis with Similar Compounds
The biological activity of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate | Chloro at position 6; Acetate at position 2 | Antiviral; Anticancer |
| 5-Methylpyrazolo[1,5-a]pyrimidine | No chloro or acetate groups | Anticancer |
| DPA-714 | Additional methoxyphenyl group | TSPO ligand; Anticancer |
Q & A
Q. What analytical techniques are essential for stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
